molecular formula C18H15NO4 B2997338 METHYL 4-(3-METHYL-1-BENZOFURAN-2-AMIDO)BENZOATE CAS No. 380875-34-3

METHYL 4-(3-METHYL-1-BENZOFURAN-2-AMIDO)BENZOATE

Cat. No.: B2997338
CAS No.: 380875-34-3
M. Wt: 309.321
InChI Key: OXBOATHGRASUAE-UHFFFAOYSA-N
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Description

METHYL 4-(3-METHYL-1-BENZOFURAN-2-AMIDO)BENZOATE is a synthetic organic compound featuring a benzofuran core substituted with a methyl group at the 3-position, linked via an amide bond to a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

methyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-14-5-3-4-6-15(14)23-16(11)17(20)19-13-9-7-12(8-10-13)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBOATHGRASUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce by-products . The use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methyl-1-benzofuran-2-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features :

  • Benzofuran vs. Benzimidazole analogs (e.g., ) feature a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to benzofuran .
  • Substituent Effects: Halogenated phenyl groups in C2–C4 (4-bromo, 4-chloro, 4-fluoro) and electron-withdrawing groups (e.g., CF₃ in C7) in quinoline derivatives increase polarity and may improve solubility in polar solvents .
Physical and Spectral Properties
Compound Class Key Features NMR Solvent/Peaks (δ) HRMS Data (m/z) Reference
Target Compound Expected: Amide proton (~10 ppm), methyl ester (~3.9 ppm), aromatic protons DMSO-d₆ or CDCl₃ (hypothetical) Not reported
Quinoline Derivatives (C1) Piperazine protons (3.2–3.5 ppm), quinoline aromatic signals (7.5–8.5 ppm) CDCl₃ [M+H]⁺: 486.2012 (C1)
Benzimidazole Derivative Benzimidazole NH (~12.5 ppm), methyl ester (3.8 ppm) DMSO-d₆ Not reported

Biological Activity

Methyl 4-(3-methyl-1-benzofuran-2-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : Approximately 281.30 g/mol
  • Functional Groups : Amide and ester functionalities are present, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways, leading to its observed effects in cellular systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 µg/mL
Escherichia coli16.0 µg/mL
Bacillus subtilis4.0 µg/mL

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)10.2
A549 (lung cancer)12.8

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition of growth, supporting its potential as an antimicrobial agent .
  • Anticancer Research :
    Another research project focused on the anticancer properties of this compound, utilizing various human cancer cell lines. The findings suggested that treatment with this compound led to a decrease in cell viability and increased markers of apoptosis .

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